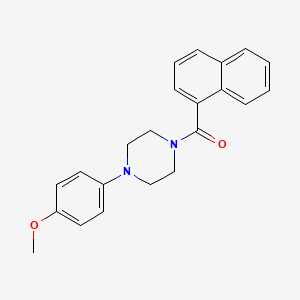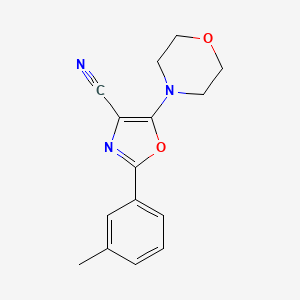
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine, also known as BDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDP is a piperazine derivative that has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mécanisme D'action
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine is not fully understood. However, studies have suggested that this compound may act as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. This compound has also been found to modulate the activity of various other neurotransmitters, including serotonin, norepinephrine, and glutamate. The modulation of these neurotransmitters may contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound can increase the levels of various neurotransmitters, including dopamine and serotonin. This compound has also been found to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α. In addition, this compound has been shown to enhance neurogenesis and promote neuroplasticity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. This compound has also been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action of this compound is not fully understood. In addition, the effects of this compound may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine. One direction is to further investigate the mechanism of action of this compound. This may involve studying the effects of this compound on different neurotransmitter systems and identifying the molecular targets of this compound. Another direction is to explore the potential therapeutic applications of this compound in different neurological and psychiatric disorders. Finally, further studies are needed to determine the safety and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine involves several steps, including the condensation of 3,4-difluorobenzylamine with 1-(1,3-benzodioxol-5-yl) ethanol to form the intermediate 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl) piperazine. The intermediate is then subjected to further reactions to yield the final product, this compound. The synthesis of this compound has been described in detail in several studies, and the compound has been synthesized using various methods.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. Several studies have demonstrated the antipsychotic, antidepressant, and anxiolytic effects of this compound. In addition, this compound has been found to exhibit neuroprotective and anti-inflammatory properties. Studies have also shown that this compound can modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-difluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-16-3-1-14(9-17(16)21)11-22-5-7-23(8-6-22)12-15-2-4-18-19(10-15)25-13-24-18/h1-4,9-10H,5-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGSOEQEBMJUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)


![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)


![3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)
![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)

